molecular formula C8H6F2O2 B1354988 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone CAS No. 133186-55-7

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

Cat. No. B1354988
M. Wt: 172.13 g/mol
InChI Key: QPXWOHYRUCULSO-UHFFFAOYSA-N
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Description

“1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” is a synthetic compound with the molecular formula C8H6F2O2 . It is also known as “3’,5’-DIFLUORO-4’-HYDROXYACETOPHENONE” and "Ethanone, 1- (3,5-difluoro-4-hydroxyphenyl)-" .


Molecular Structure Analysis

The molecular structure of “1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 172.03358575 g/mol . The structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” include a molecular weight of 172.13 g/mol, a topological polar surface area of 37.3 Ų, and a complexity of 172 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

Degradation Mechanisms in Lignin Substructures

A study explored the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, which are similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. These compounds were degraded by laccase of Coriolus versicolor, revealing insights into the C alpha-C beta cleavage, alkyl-aryl cleavage, and C alpha (C1) oxidation reactions in lignin substructures (Kawai, Umezawa, & Higuchi, 1988).

Fluorescent On-Off Probes for H2S Detection

1-(2-Hydroxyphenyl)ethanone, a starting material closely related to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, was used to prepare a BODIPY-based fluorescent probe. This probe was highly selective and sensitive to hydrogen sulfide (H2S), indicating potential applications in biological systems for studying the effects of H2S (Fang et al., 2019).

Synthesis and Optical Properties of Chalcone

A study reported the synthesis of a powerful fluorophore derived from a compound structurally similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. The study of its optical properties in various solvents demonstrated its potential application in determining critical micelle concentrations of various micelles (Khan, Asiri, & Aqlan, 2016).

Poly(benzonitrile ether)s Synthesis

Research on the synthesis of multicyclic poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, closely related to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, showed potential in creating soluble polyethers with various applications in material science (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Bromination of Benzofuran Systems

A study on the bromination of 1‐(3‐benzofuranyl)‐2‐phenylethanones, which are structurally similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, revealed the potential for regioselective synthesis and reactions in organic chemistry (Kwiecień & Baumann, 1998).

Synthesis of New Phenylpiperazines

Electrochemical oxidation of a compound similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone led to the synthesis of new phenylpiperazine derivatives. This study highlights an environmentally friendly method for synthesizing novel compounds in pharmaceutical research (Nematollahi & Amani, 2011).

Antimicrobial Activity of Heterocyclic Compounds

Research on 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, which shares a phenolic core with 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, demonstrated its significant antimicrobial properties, underscoring the potential of such compounds in medicinal research (Wanjari, 2020).

properties

IUPAC Name

1-(3,5-difluoro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXWOHYRUCULSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569134
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone

CAS RN

133186-55-7
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133186-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(3,5-difluoro-4-methoxyphenyl)ethanone (12 g, 64.5 mmol) and 48% aqueous HBr (32 mL) was stirred at reflux for 30 h. The reaction was cooled to rt and diluted with water and the aqueous layer was extracted twice with methylene chloride. The combined organics were dried (Na2SO4), filtered, and concentrated to give 1-(3,5-difluoro-4-hydroxyphenyl)ethanone (10 g, 91%), mp 141-143° C.; MS m/z 171 (M−H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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